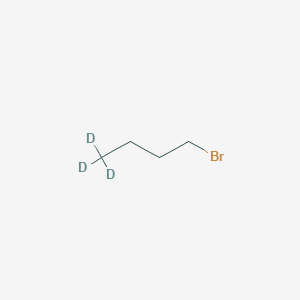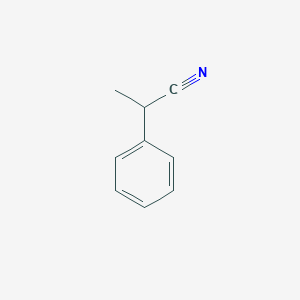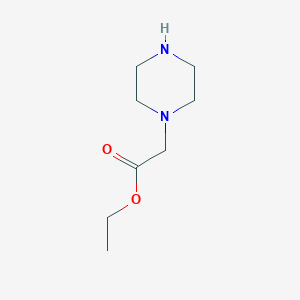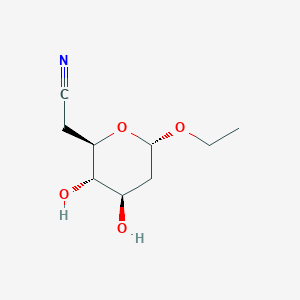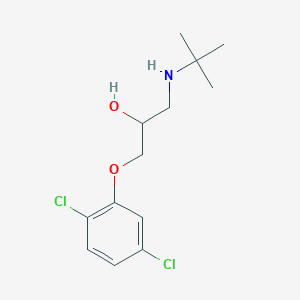![molecular formula C₂₈H₄₆O₃ B133276 (1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol CAS No. 84985-78-4](/img/structure/B133276.png)
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₄₆O₃ and its molecular weight is 430.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Studies
Synthesis of Cyclohexanone Derivatives
A study by Cossy et al. (1995) described the synthesis of cyclohexanone derivatives, potentially related to the chemical structure , using photoinduced electron transfer methods. This synthesis method could be applicable for creating similar complex structures (Cossy et al., 1995).
Development of Sesquiterpene Synthesis
Research by Kato et al. (1993) involved the synthesis of complex sesquiterpene structures, which are chemically related to the specified compound. Their work highlights methods for creating intricate molecular architectures that could be relevant (Kato et al., 1993).
Biochemical Research
Study of Novel Compounds from Natural Sources
Cheng et al. (2002) isolated new compounds from Machilus zuihoensis, including complex molecules similar in structure to the one . This research emphasizes the potential for discovering and studying new molecules with unique properties from natural sources (Cheng et al., 2002).
Antibacterial Properties of Indene Derivatives
Wanibuchi et al. (2018) studied indene compounds derived from vitamin D for their antibacterial properties against Helicobacter pylori. The chemical structure , being an indene derivative, might have similar research applications in exploring antibacterial effects (Wanibuchi et al., 2018).
Chemical Structure Analysis
X-Ray Crystallography Studies
Bolte and Strahringer (1999) used X-ray crystallography to investigate the structures of related compounds, which could provide insights into the spatial arrangement and properties of similar complex molecules (Bolte & Strahringer, 1999).
Synthesis and Structural Investigation
Bailey et al. (1983) conducted research on the synthesis and structural investigation of macrocyclic lactones, which are related to the chemical structure of interest. Their approach to synthesis and analysis could be applicable in the study of similar compounds (Bailey et al., 1983).
Mechanism of Action
Target of Action
The primary target of 4,5-Dihydroxy Vitamin D2, also known as ergocalciferol, is the Vitamin D Receptor (VDR) . The binding of Vitamin D2 to VDR influences a wide range of physiological processes, from bone health to immune function .
Mode of Action
4,5-Dihydroxy Vitamin D2 interacts with its target, the VDR, leading to changes in the expression of specific genes . This interaction results in the modulation of various biological functions, including calcium and phosphorus metabolism, which are essential for bone health . Additionally, Vitamin D2 seems to have anti-inflammatory, immune-modulating, and pro-apoptotic properties .
Biochemical Pathways
The biochemical pathway of Vitamin D2 involves two-step hydroxylation for activation . The first step occurs in the liver, where Vitamin D2 is hydroxylated to form 25-hydroxyvitamin D2 . The second step occurs in the kidneys, where it is further hydroxylated to form 1,25-dihydroxyvitamin D2, the biologically active form . These steps are crucial for Vitamin D2 to show its effect properly .
Pharmacokinetics
The pharmacokinetics of Vitamin D2 involves its absorption, distribution, metabolism, and excretion (ADME). Vitamin D2 is fat-soluble, which facilitates its absorption in the gut . It is then transported to the liver for the first hydroxylation step . Compared to Vitamin D3, Vitamin D2 has a lower affinity for Vitamin D-binding protein (VDBP), leading to its easy removal from the circulation . This results in a reduced formation of 25-hydroxy Vitamin D2 by the 25-hydroxylase enzyme and increased inactivation by the action of 24-hydroxylase .
Result of Action
The action of 4,5-Dihydroxy Vitamin D2 results in various molecular and cellular effects. It plays a crucial role in calcium and phosphorus metabolism, which are essential for bone health . In Vitamin D deficiency, clinical and biochemical rickets characterized by hypocalcemia, hypophosphatemia, and skeletal manifestations may occur . Moreover, Vitamin D2 has been reported to have a role in the prevention of cancer as well as immunity, diabetes, and cardiovascular and muscle disorders .
Action Environment
The action of 4,5-Dihydroxy Vitamin D2 is influenced by various environmental factors. For instance, the synthesis of Vitamin D2 is affected by ultraviolet (UV) irradiation . The presence of singlet oxygen, photosensitizers, and longer UVR wavelength can lead to further isomerization and degradation of Vitamin D2 .
properties
IUPAC Name |
(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O3/c1-18(2)19(3)8-9-21(5)24-12-13-25-27(24,6)14-7-15-28(25,31)26(30)17-22-16-23(29)11-10-20(22)4/h8-9,17-19,21,23-26,29-31H,4,7,10-16H2,1-3,5-6H3/b9-8+,22-17-/t19-,21+,23-,24+,25+,26+,27+,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXILCRGOVVVVRF-OZRHESORSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2(C(C=C3CC(CCC3=C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@]2([C@@H](/C=C\3/C[C@H](CCC3=C)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471272 |
Source


|
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84985-78-4 |
Source


|
| Record name | 4,5-Dihydroxy Vitamin D2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

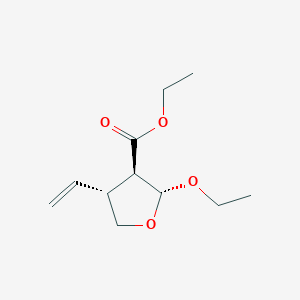
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
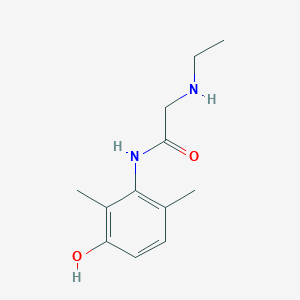

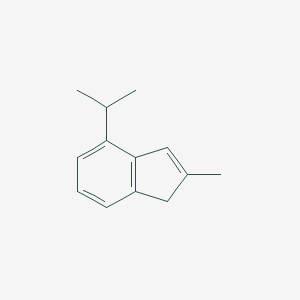
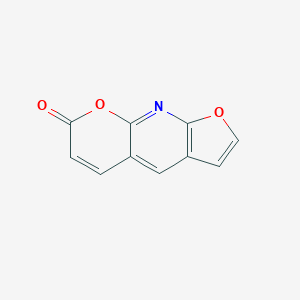
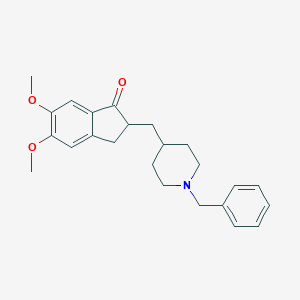
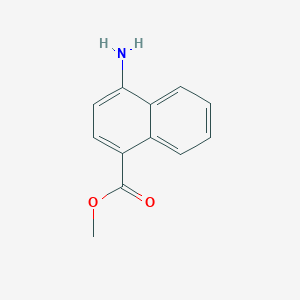
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
